3-Methoxy-3-methylbutanenitrile
Description
3-Methoxy-3-methylbutanenitrile is a branched aliphatic nitrile characterized by a methoxy (-OCH₃) and a methyl (-CH₃) group attached to the third carbon of a butanenitrile backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the nitrile group and steric hindrance from the branched substituents. Nitriles like this are often employed as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and specialty polymers, due to their reactivity in hydrolysis, reduction, and cyclization reactions .
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3-methoxy-3-methylbutanenitrile |
InChI |
InChI=1S/C6H11NO/c1-6(2,8-3)4-5-7/h4H2,1-3H3 |
InChI Key |
UMAVTPREOKQGNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-methylbutanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 3-methylbutanenitrile with methanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Methoxy-3-methylbutanenitrile may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-methylbutanenitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary amines.
Scientific Research Applications
3-Methoxy-3-methylbutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-methylbutanenitrile involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound may interact with oxidizing agents to form reactive intermediates that further react to yield the final products. The exact pathways and molecular targets depend on the specific reaction conditions and the nature of the reagents involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 3-Methoxy-3-methylbutanenitrile and related compounds from the provided evidence:
Key Observations :
- Electronic Effects : The nitrile group in 3-Methoxy-3-methylbutanenitrile is influenced by the electron-donating methoxy group, which may slightly reduce its electrophilicity compared to unsubstituted nitriles. In contrast, the benzonitrile derivative () benefits from aromatic stabilization, enhancing its stability in electrophilic substitution reactions .
- Solubility : The glucoside-linked nitrile () exhibits high hydrophilicity due to hydroxyl and sugar moieties, whereas 3-Methoxy-3-methylbutanenitrile’s branched alkyl and ether groups likely render it more lipophilic .
- Reactivity: Unlike the alcohol 3-methyl-3-methoxybutanol (), the nitrile group in the target compound enables nucleophilic additions (e.g., hydrolysis to amides or carboxylic acids), expanding its synthetic utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
